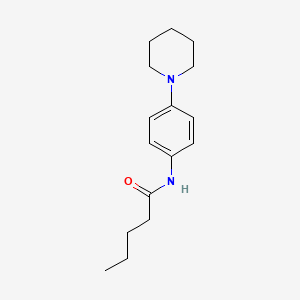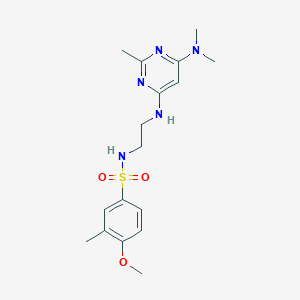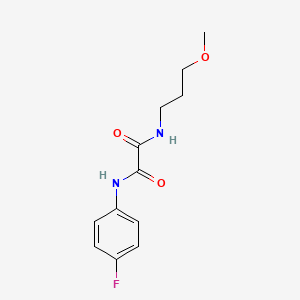![molecular formula C22H20ClN5O2S B2371952 2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1040644-19-6](/img/structure/B2371952.png)
2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving hydrazine derivatives and ortho esters .
Applications De Recherche Scientifique
Synthesis and Biological Assessment
- Research has focused on the synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, including various analogs that exhibit interesting biological properties. This includes the development of novel compounds and an assessment of their pharmacological activity (Karpina et al., 2019).
Structure Analysis and Computational Studies
- Structural analysis and density functional theory calculations have been performed on pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. These studies help in understanding the molecular interactions and properties of these compounds (Sallam et al., 2021).
Antiproliferative Activity
- Some derivatives of [1,2,4]triazolo[4,3-b]pyridazin, such as those explored in the synthesis and antiproliferative activity of related compounds, have shown the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Microwave-Assisted Synthesis and Bioactivity
- The microwave-assisted synthesis of various [1,2,4]triazolo derivatives has been studied, focusing on their antibacterial, antifungal, and antitubercular activities. This approach contributes to the development of compounds with potential therapeutic applications (Shiradkar & Kale, 2006).
Positive Inotropic Evaluation
- Certain [1,2,4]triazolo derivatives have been synthesized and evaluated for their positive inotropic activities, suggesting potential applications in cardiovascular therapeutic research (Li et al., 2008).
Antiviral Activity
- Research on triazolo[4,3-b]pyridazine derivatives has included the evaluation of their antiviral activity, specifically against hepatitis-A virus, indicating potential applications in antiviral therapy (Shamroukh & Ali, 2008).
Cytotoxic Agents
- The synthesis and evaluation of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents have been explored, with certain compounds showing potent cytotoxic activity against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of the compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-15-2-4-16(5-3-15)12-24-20(29)13-27-22(30)28-19(25-27)10-11-21(26-28)31-14-17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVALWSSFFTCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)


![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
